![molecular formula C17H14BrClF3N3O B2894260 5-bromo-2-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide CAS No. 1396765-38-0](/img/structure/B2894260.png)
5-bromo-2-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. For instance, the protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name following IUPAC nomenclature rules. It contains a benzamide group, a pyrimidin-2-yl group, and a cyclopropyl group, among others . The exact 3D structure would require computational chemistry techniques or experimental methods like X-ray crystallography for accurate determination .Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on the synthesis of novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase agents showcases the potential biomedical applications of complex molecules. These compounds were synthesized via condensation and evaluated for cytotoxic and 5-lipoxygenase inhibition activities, indicating the importance of structural variation in medicinal chemistry (Rahmouni et al., 2016).
Antimicrobial Activity
Research on the synthesis and evaluation of 5–bromo–2-chloropyrimidin-4-amine derivatives for their in vitro antibacterial and antifungal activities highlights the relevance of these molecules in developing new antimicrobial agents. This study demonstrates the potential utility of such compounds in addressing pathogenic bacterial and fungal strains (Ranganatha et al., 2018).
Antifungal Activity
Another study synthesized novel pyrimidine derivatives containing an amide moiety and assessed their antifungal activities against various pathogens. Compounds with specific substitutions showed significant inhibitory activity, suggesting the critical role of structural features in antifungal efficacy (Wu et al., 2021).
Spectroscopic Characterization and Antipathogenic Activity
The synthesis and spectroscopic characterization of new thiourea derivatives, along with their tested interaction with bacterial cells, underline the potential of such molecules as anti-pathogenic agents. The study connects structural elements with antibacterial and antibiofilm properties, showcasing the application of these compounds in fighting bacterial infections (Limban et al., 2011).
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-chloro-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClF3N3O/c18-10-3-4-12(19)11(7-10)16(26)23-6-5-15-24-13(9-1-2-9)8-14(25-15)17(20,21)22/h3-4,7-9H,1-2,5-6H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUGPXAJPZIVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide |
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